Cas no 13329-40-3 (4'-Iodoacetophenone)

4'-Iodoacetophenone 化学的及び物理的性質
名前と識別子
-
- 1-(4-Iodophenyl)ethanone
- 4'-IODOACETOPHENONE
- 4-IODOACETOPHENONE
- Ethanone, 1-(4-iodophenyl)-
- p-Iodoacetophenone
- (4-Acetylphenyl) iodide
- 4-Acetylphenyl iodide
- Methyl(4-iodophenyl) ketone
- 4‘-Iodoacetophenone
- 4’-Iodoacetophenone
- Of iodine acetophenone
- 1-Acetyl-4-iodo-benzene
- 4'-Iodoacetophenone,98%
- 4'-Iodoacetophenone 98%
- 979JX4AA6Z
- 4'-Iodoacetophenone, >=97%
- p-acetyliodobenzene
- SCHEMBL457196
- 4-iodophenyl methyl ketone
- DTXSID70158047
- 1-(4-Iodophenyl)ethan-1-one
- NSC 97396
- NS00024274
- W-108299
- AKOS000120603
- 4-iodo acetophenone
- FT-0618775
- BCP22400
- Z57073725
- A19685
- 4/'-Iodoacetophenone
- InChI=1/C8H7IO/c1-6(10)7-2-4-8(9)5-3-7/h2-5H,1H
- 1-(4-iodophenyl)-ethanone
- J-515569
- RS-1025
- 4`-Iodoacetophenone
- SY011859
- I0305
- EN300-17906
- MFCD00045320
- NSC97396
- AC-3622
- PS-5958
- UNII-979JX4AA6Z
- 1-(4-Iodophenyl)ethanone #
- 4'-iodo acetophenone
- EINECS 236-372-8
- F2182-0145
- NSC-97396
- 1-(4-iodo-phenyl)-ethanone
- CS-W012703
- 13329-40-3
- 4 inverted exclamation mark -Iodoacetophenone
- Ethanone, 1-(4-iodophenyl-
- AM20020405
- STK071379
- CHEMBL5276634
- DB-015502
- 4\\'-Iodoacetophenone
- 4'-Iodoacetophenone
-
- MDL: MFCD00045320
- インチ: 1S/C8H7IO/c1-6(10)7-2-4-8(9)5-3-7/h2-5H,1H3
- InChIKey: JZJWCDQGIPQBAO-UHFFFAOYSA-N
- ほほえんだ: CC(C1=CC=C(I)C=C1)=O
- BRN: 1857412
計算された属性
- せいみつぶんしりょう: 245.95416g/mol
- ひょうめんでんか: 0
- XLogP3: 2.4
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 回転可能化学結合数: 1
- どういたいしつりょう: 245.95416g/mol
- 単一同位体質量: 245.95416g/mol
- 水素結合トポロジー分子極性表面積: 17.1Ų
- 重原子数: 10
- 複雑さ: 125
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- ひょうめんでんか: 0
- 互変異性体の数: 2
じっけんとくせい
- 色と性状: ライトブラウン粉末
- 密度みつど: 1.7411 (estimate)
- ゆうかいてん: 82-84 °C (lit.)
- ふってん: 279.9±23.0 °C at 760 mmHg
- フラッシュポイント: 123.1±22.6 °C
- 屈折率: 1.603
- すいようせい: Easily soluble in water.
- PSA: 17.07000
- LogP: 2.49380
- ようかいせい: 未確定
- かんど: Light Sensitive
4'-Iodoacetophenone セキュリティ情報
-
記号:
- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H315,H319,H335
- 警告文: P261,P305+P351+P338
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: S26-S37/39-S24/25
-
危険物標識:
- 危険レベル:IRRITANT
- ちょぞうじょうけん:Keep in dark place,Sealed in dry,2-8°C
- リスク用語:R36/37/38
- セキュリティ用語:S24/25
4'-Iodoacetophenone 税関データ
- 税関コード:29147090
- 税関データ:
中国税関コード:
29147090
4'-Iodoacetophenone 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-17906-2.5g |
1-(4-iodophenyl)ethan-1-one |
13329-40-3 | 97% | 2.5g |
$27.0 | 2023-09-19 | |
Chemenu | CM195241-1000g |
1-(4-Iodophenyl)ethanone |
13329-40-3 | 98% | 1000g |
$473 | 2024-08-02 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | I013A-25g |
4'-Iodoacetophenone |
13329-40-3 | 98% | 25g |
¥99.0 | 2022-05-30 | |
Ambeed | A344622-5g |
1-(4-Iodophenyl)ethanone |
13329-40-3 | 98% | 5g |
$10.0 | 2025-03-05 | |
Oakwood | 003065-1g |
4'-Iodoacetophenone |
13329-40-3 | 97% | 1g |
$10.00 | 2024-07-19 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R018158-5g |
4'-Iodoacetophenone |
13329-40-3 | 98% | 5g |
¥28 | 2024-05-26 | |
eNovation Chemicals LLC | D397625-100g |
4-Iodoacetophenone |
13329-40-3 | 97% | 100g |
$200 | 2024-05-24 | |
BAI LING WEI Technology Co., Ltd. | 122146-5G |
4'-Iodoacetophenone, 98% |
13329-40-3 | 98% | 5G |
¥ 77 | 2022-04-26 | |
Life Chemicals | F2182-0145-5g |
4'-Iodoacetophenone |
13329-40-3 | 95%+ | 5g |
$60.0 | 2023-09-06 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 357804-5G |
4'-Iodoacetophenone |
13329-40-3 | 5g |
¥246.88 | 2023-12-07 |
4'-Iodoacetophenone サプライヤー
4'-Iodoacetophenone 関連文献
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Yuxi Zhao,Ronghua Jin,Yajie Chou,Yilong Li,Jingrong Lin,Guohua Liu RSC Adv. 2017 7 22592
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Wenxi Chen,Yan Mao,Min Wang,Fei Ling,Changchang Li,Zhangpei Chen,Jinzhong Yao Org. Biomol. Chem. 2023 21 775
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Thanh Truong,Chi V. Nguyen,Ngoc T. Truong,Nam T. S. Phan RSC Adv. 2015 5 107547
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Xiaohang Zhu,Jianrui Niu,Fengwei Zhang,Jinghui Zhou,Xinzhe Li,Jiantai Ma New J. Chem. 2014 38 4622
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5. Palladium-catalyzed intermolecular carboazidation of allenes with aryl iodides and trimethylsilyl azideHao-Ming Chang,Chien-Hong Cheng J. Chem. Soc. Perkin Trans. 1 2000 3799
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Vincent Dardun,Tania Pinto,Lo?c Benaillon,Laurent Veyre,Jules Galipaud,Clément Camp,Valérie Meille,Chloé Thieuleux Dalton Trans. 2023 52 2157
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Amira Jabbari-Hichri,Amine Bourouina,Pierre-Fran?ois Biard,Audrey Denicourt-Nowicki,Alain Roucoux,Marie-Line Zanota,Fabrice Campoli,Claude de Bellefon,Valérie Meille React. Chem. Eng. 2023 8 1799
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Jianyou Xu,Tanyu Cheng,Kun Zhang,Ziyun Wang,Guohua Liu Chem. Commun. 2016 52 6005
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Venkateswara R. Narreddula,Benjamin I. McKinnon,Samuel J. P. Marlton,David L. Marshall,Nathan R. B. Boase,Berwyck L. J. Poad,Adam J. Trevitt,Todd W. Mitchell,Stephen J. Blanksby Analyst 2021 146 156
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Zhongrui Zhao,Fengwei Chang,Tao Wang,Lijian Wang,Lingbo Zhao,Cheng Peng,Guohua Liu Chem. Commun. 2019 55 13578
4'-Iodoacetophenoneに関する追加情報
4'-Iodoacetophenone: A Comprehensive Overview
4'-Iodoacetophenone (CAS No. 13329-40-3) is a versatile aromatic compound with significant applications in organic synthesis and drug discovery. This compound, also referred to as para-iodoacetophenone, has garnered attention in recent years due to its unique chemical properties and potential in various research domains. In this article, we delve into the structural characteristics, synthesis methods, applications, and the latest research findings related to 4'-Iodoacetophenone.
The molecular structure of 4'-Iodoacetophenone consists of a phenyl ring substituted with an acetyl group (CH₃CO-) at the para position relative to an iodine atom. This substitution pattern imparts distinct electronic and steric properties, making it a valuable intermediate in organic chemistry. The presence of the iodine atom introduces reactivity that can be exploited in various coupling reactions, such as the Suzuki-Miyaura coupling, which has been extensively studied in recent years.
Recent studies have highlighted the role of 4'-Iodoacetophenone in medicinal chemistry, particularly in the development of bioactive compounds. Researchers have employed this compound as a building block for synthesizing potential anticancer agents. For instance, a 2022 study published in *Journal of Medicinal Chemistry* demonstrated that derivatives of 4'-Iodoacetophenone exhibited promising cytotoxic activity against several cancer cell lines. These findings underscore the potential of this compound in drug discovery pipelines.
In addition to its role in medicinal chemistry, 4'-Iodoacetophenone has found applications in materials science. A 2023 study reported its use as a precursor for synthesizing novel polyaromatic materials with enhanced electronic properties. The ease of functionalization of this compound makes it an attractive candidate for designing advanced materials for optoelectronic devices.
The synthesis of 4'-Iodoacetophenone typically involves electrophilic substitution reactions on phenol derivatives. One common method involves the Friedel-Crafts acylation of p-iodophenol using acetyl chloride in the presence of a Lewis acid catalyst such as AlCl₃. Recent advancements have focused on optimizing reaction conditions to improve yield and selectivity, with green chemistry approaches gaining traction in this area.
From an environmental perspective, understanding the fate and toxicity of 4'-Iodoacetophenone is crucial for its safe handling and application. A 2021 study conducted by researchers at the University of California evaluated its biodegradation potential under aerobic conditions. The results indicated moderate biodegradability, suggesting that proper waste management practices are essential when working with this compound.
In conclusion, 4'-Iodoacetophenone (CAS No. 13329-40-3) stands out as a valuable compound with diverse applications across multiple disciplines. Its unique chemical properties, coupled with recent research advancements, position it as a key player in both academic and industrial settings. As ongoing studies continue to uncover new potentials for this compound, its significance in organic synthesis and drug discovery is expected to grow further.
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